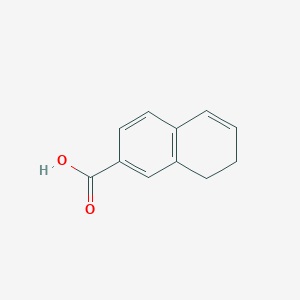![molecular formula C16H21NO4S B2462233 N-[(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}]amin CAS No. 898653-80-0](/img/structure/B2462233.png)
N-[(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}]amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a chemical compound with a unique structure that allows for diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its potential in drug development and material synthesis, making it an invaluable component in scientific research.
Wissenschaftliche Forschungsanwendungen
(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves the reaction of 2-furylmethylamine with 2-methoxy-4-methyl-5-(methylethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wirkmechanismus
The mechanism by which (2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]methyl-6-methoxyphenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine stands out due to its unique combination of a furylmethyl group and a sulfonyl amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11(2)14-9-16(15(20-4)8-12(14)3)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQSGRKSQWGROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2462150.png)

![N-[(1,1-dioxo-1lambda6-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2462154.png)


![5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2462157.png)


![2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2462165.png)


![2-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2462169.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one](/img/structure/B2462170.png)

